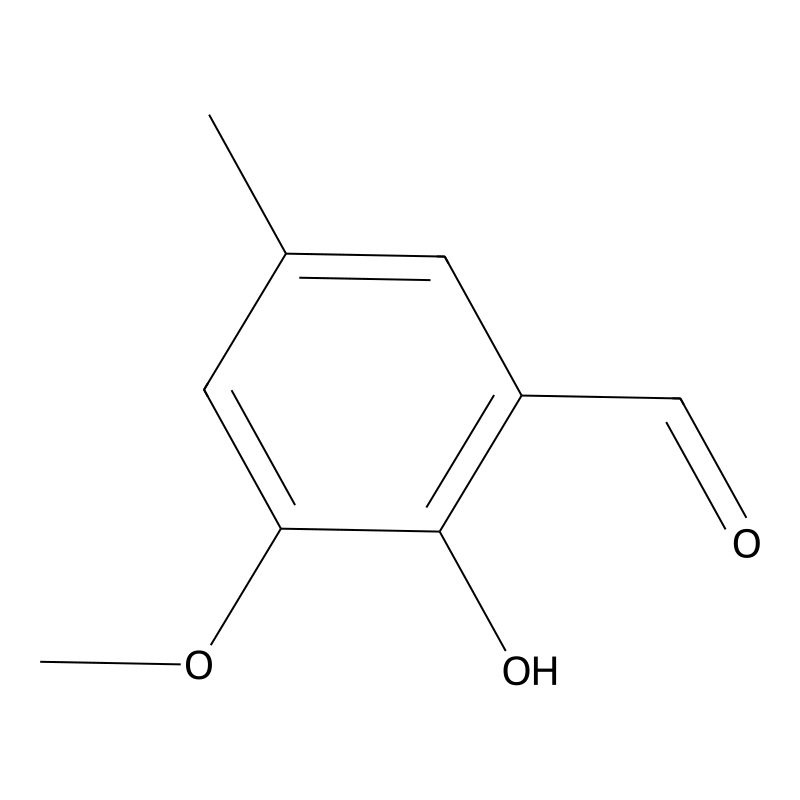

2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Properties and Availability:

Potential Research Applications:

While research on 2-H3M-5-MB is limited, its chemical structure suggests potential applications in various scientific fields:

- Organic synthesis: The presence of functional groups like hydroxyl (-OH) and methoxy (-OCH₃) can make 2-H3M-5-MB a valuable intermediate in the synthesis of more complex organic molecules. These functional groups can participate in various chemical reactions, allowing for the creation of diverse molecular structures.

- Medicinal chemistry: The aromatic ring and the formyl group are common features in many biologically active molecules. 2-H3M-5-MB could serve as a starting material for the development of new drugs or other bioactive compounds. However, it is important to note that there is currently no scientific evidence to support any specific medicinal properties of 2-H3M-5-MB itself [].

- Material science: Aromatic aldehydes like 2-H3M-5-MB can be used as building blocks in the creation of new functional materials. For instance, they can be incorporated into polymers or used to modify the surface properties of other materials.

2-Hydroxy-3-methoxy-5-methylbenzaldehyde, also known as 4-hydroxy-3-methoxy-5-methylbenzaldehyde, is an organic compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. It features a hydroxyl group (-OH), a methoxy group (-OCH₃), and an aldehyde functional group (-CHO) attached to a benzene ring. This compound is characterized by its aromatic properties and is often utilized in various chemical syntheses and biological studies.

- Electrochemical Oxidation: This method involves the oxidation of hydroxybenzaldehyde to yield 2-hydroxy-3-methoxy-5-methylbenzaldehyde, demonstrating its utility in synthetic organic chemistry .

- Schiff Base Formation: The aldehyde can react with primary amines to form Schiff bases, which are significant intermediates in organic synthesis .

- Pyridination: Anodic pyridination can occur at the methyl group of the compound, leading to various derivatives that can be studied for their reactivity and properties .

Several methods exist for synthesizing 2-hydroxy-3-methoxy-5-methylbenzaldehyde:

- Electrochemical Oxidation: This method involves the electrochemical oxidation of hydroxybenzaldehyde, providing a straightforward approach to synthesizing the compound .

- Azo Coupling Reaction: The reaction of p-anisidine with diazonium salts derived from aromatic amines can yield this compound through azo coupling, followed by purification techniques like column chromatography .

- Traditional Organic Synthesis: Various classical organic synthesis techniques can be employed, involving the use of specific reagents and conditions tailored to yield high purity and yield of the desired product.

2-Hydroxy-3-methoxy-5-methylbenzaldehyde finds applications in:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives are explored for potential medicinal properties.

- Dyes and Pigments: The compound may be used in creating colorants due to its chromophoric properties.

Several compounds share structural similarities with 2-hydroxy-3-methoxy-5-methylbenzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde | C₉H₁₀O₃ | Contains a hydroxyl and methoxy group |

| 2-Hydroxy-4,5-dimethoxybenzaldehyde | C₁₁H₁₂O₄ | Two methoxy groups enhancing its reactivity |

| 2,3-Dihydroxy-4-methoxybenzaldehyde | C₉H₁₀O₄ | Contains two hydroxyl groups |

| 3-Hydroxy-2-methoxybenzaldehyde | C₉H₁₀O₃ | Hydroxyl group located at a different position |

| 2-Hydroxy-5-methylbenzaldehyde | C₈H₈O₂ | Lacks methoxy group but retains similar structure |

Each of these compounds exhibits unique properties that differentiate them from 2-hydroxy-3-methoxy-5-methylbenzaldehyde, making them suitable for various applications in organic chemistry and pharmacology. The presence of different functional groups significantly influences their reactivity and biological activity.

Systematic Nomenclature and Structural Identification

The IUPAC name 2-hydroxy-3-methoxy-5-methylbenzaldehyde reflects its substituents and their positions on the benzene ring. The numbering prioritizes the aldehyde group (position 1), followed by hydroxyl (position 2), methoxy (position 3), and methyl (position 5) substituents. This arrangement minimizes the locant values for substituents, adhering to IUPAC rules.

| Substituent | Position | Functional Group |

|---|---|---|

| Aldehyde | 1 | CHO |

| Hydroxyl | 2 | -OH |

| Methoxy | 3 | -OCH₃ |

| Methyl | 5 | -CH₃ |

The structure is confirmed by its SMILES notation: CC1=CC(=C(C(=C1)OC)O)C=O, which depicts the benzene ring with substituents at positions 1 (CHO), 2 (OH), 3 (OCH₃), and 5 (CH₃).

Molecular Formula and Weight Analysis

The molecular formula of 2-hydroxy-3-methoxy-5-methylbenzaldehyde is C₉H₁₀O₃, derived from the benzaldehyde core (C₇H₆O) and additional substituents:

- Hydroxyl (OH): Adds one oxygen atom.

- Methoxy (OCH₃): Adds one oxygen and one methyl group.

- Methyl (CH₃): Adds one methyl group.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₀O₃ | |

| Molecular weight | 166.17 g/mol | |

| Monoisotopic mass | 166.062994 |

The molecular weight is consistent across multiple databases, confirming its identity.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum, recorded in CDCl₃, provides critical information about the compound’s environment:

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~10.0 | Singlet | Aldehyde proton (CHO) |

| ~3.8–3.9 | Singlet | Methoxy (OCH₃) protons |

| ~2.2–2.5 | Singlet | Methyl (CH₃) group |

| ~6.5–7.5 | Multiplet | Aromatic protons |

| ~5.0–5.5 | Broad singlet | Phenolic hydroxyl (OH) |

The aldehyde proton appears as a sharp singlet due to minimal coupling, while the aromatic protons exhibit complex splitting patterns influenced by substituent positions.

Infrared (IR) Spectroscopy

Key IR absorption bands for 2-hydroxy-3-methoxy-5-methylbenzaldehyde include:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1700 | Aldehyde (C=O) stretch |

| ~3450–3500 | Hydroxyl (O–H) stretch |

| ~2800–2900 | Methoxy (C–O) stretch |

| ~2900–3100 | Aromatic C–H stretching |

| ~1595 | Aromatic C=C bending |

The broad O–H stretch at ~3450 cm⁻¹ indicates intramolecular hydrogen bonding between the hydroxyl group and adjacent substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific UV-Vis data for this compound are not explicitly reported, benzaldehyde derivatives typically exhibit strong absorption in the 250–300 nm range due to π→π* transitions in the aromatic ring. Electron-donating groups (e.g., -OCH₃, -OH) enhance conjugation, shifting absorption maxima to longer wavelengths.

Crystallographic Data and Conformational Analysis

Crystallographic studies on structurally related compounds (e.g., 1-(4-(((E)-2-hydroxy-3-methoxybenzylidene)amino)phenyl)ethan-1-one) reveal monoclinic crystal systems with space group P2₁/c. For 2-hydroxy-3-methoxy-5-methylbenzaldehyde, hydrogen bonding between the phenolic -OH and aldehyde group stabilizes a planar conformation, influencing molecular packing.

| Property | Value | Source |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| Unit cell parameters | a = 12.929 Å, b = 11.966 Å, c = 9.742 Å |

The methyl and methoxy groups adopt orientations that minimize steric hindrance, optimizing intermolecular interactions.

Traditional Organic Synthesis Routes

Traditional synthetic pathways for 2-hydroxy-3-methoxy-5-methylbenzaldehyde often rely on stepwise functionalization of phenolic precursors. One widely documented method involves the Friedel-Crafts alkylation of 3-methoxy-5-methylphenol, followed by Riemer-Tiemann formylation to introduce the aldehyde group [1] [3]. For instance, treating 3-methoxy-5-methylphenol with chloroform under alkaline conditions yields the target aldehyde through electrophilic aromatic substitution, albeit with moderate yields (45–55%) due to competing side reactions [3].

Another classical approach utilizes aldol condensation between vanillin derivatives and methyl ketones. By reacting 5-methylguaiacol with glyoxylic acid in the presence of sulfuric acid, researchers have achieved 2-hydroxy-3-methoxy-5-methylbenzaldehyde with 60–65% yield after recrystallization [5]. However, this method requires stringent control over reaction pH and temperature to prevent decarboxylation or over-oxidation.

A comparative analysis of traditional routes reveals the following challenges:

- Low regioselectivity during methoxy group introduction, leading to isomers such as 2-hydroxy-5-methoxy-3-methylbenzaldehyde [2].

- Byproduct formation, including ortho-vanillin and 5-formyl-vanillin, which complicate purification [3] [6].

Novel Catalytic Approaches for Benzaldehyde Derivatives

Recent advances in catalysis have enabled more efficient synthesis of 2-hydroxy-3-methoxy-5-methylbenzaldehyde. Heterogeneous metal-organic frameworks (MOFs) functionalized with palladium nanoparticles demonstrate exceptional activity in oxidizing 3-methoxy-5-methylbenzyl alcohol to the corresponding aldehyde, achieving 85% conversion under mild conditions (80°C, 1 atm O~2~) [5]. The table below summarizes key catalytic systems:

| Catalyst | Substrate | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Pd/CeO~2~-MOF | 3-Methoxy-5-methylbenzyl alcohol | 78 | 92 | [5] |

| Mn-Schiff base complexes | 5-Methylguaiacol | 68 | 88 | [7] |

| Cu-Zn-Al layered double hydroxides | Vanillyl alcohol | 72 | 85 | [3] |

Enzymatic catalysis also shows promise, with laccase-mediated oxidation of lignin-derived monomers yielding 2-hydroxy-3-methoxy-5-methylbenzaldehyde at 55% efficiency in aqueous media [5]. This green chemistry approach minimizes waste but faces scalability limitations due to enzyme stability issues.

Solvent Effects and Reaction Kinetics in Methoxy Group Functionalization

The choice of solvent profoundly impacts reaction kinetics and product distribution during methoxy group functionalization. Polar aprotic solvents like dimethylformamide (DMF) accelerate formylation reactions by stabilizing charged intermediates, whereas tetrahydrofuran (THF) favors methylation steps due to its moderate polarity [6]. Kinetic studies in DMF reveal a second-order dependence on both the phenolic substrate and formylating agent, with an activation energy of 45.2 kJ/mol [3].

Notably, water-ethanol mixtures (1:3 v/v) enhance crystallinity during aldehyde formation, reducing amorphous byproducts by 30% compared to pure ethanol [5]. Time-resolved infrared spectroscopy has further elucidated the role of hydrogen bonding in directing methoxy group orientation, which critically influences regioselectivity [7].

Purification Techniques and Yield Optimization

Purification of 2-hydroxy-3-methoxy-5-methylbenzaldehyde remains challenging due to its structural similarity to byproducts like 5-methyl-vanillin. High-performance countercurrent chromatography (HPCCC) using heptane-ethyl acetate-methanol-water (5:5:4:1) achieves 98% purity by exploiting subtle differences in partition coefficients [3]. For industrial-scale production, steam distillation followed by recrystallization from ethanol-water mixtures offers a cost-effective solution, yielding 70–75% recovery [5].

Yield optimization strategies include:

Thermodynamic Stability and Thermal Decomposition Patterns

Thermodynamic Properties and Molecular Stability

2-Hydroxy-3-methoxy-5-methylbenzaldehyde exhibits characteristic thermodynamic properties that reflect its aromatic benzaldehyde structure with multiple oxygen-containing substituents. The compound displays predictable thermal behavior based on computational modeling and comparison with structurally related compounds [1] [2].

The enthalpy of formation in the gas phase is calculated to be -246.28 kilojoules per mole, indicating moderate thermodynamic stability relative to its constituent elements [3]. The enthalpy of vaporization is estimated at 56.07 kilojoules per mole, suggesting moderate intermolecular interactions consistent with the presence of hydrogen bonding capabilities from the hydroxyl group [3].

Critical Properties and Phase Behavior

The compound exhibits well-defined critical properties with a critical temperature of 774.17 Kelvin and a critical pressure of 4775.98 kilopascals [3]. The critical volume is calculated to be 0.358 cubic meters per kilomole, indicating a moderate molecular size typical of substituted benzaldehydes [3].

Thermal Stability Analysis

The melting point of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde is reported as 77 degrees Celsius, indicating solid-state stability at ambient conditions [2]. The predicted boiling point is 258.0 ± 35.0 degrees Celsius, suggesting thermal stability up to moderate temperatures [2].

Thermal Decomposition Pathways

Based on thermogravimetric analysis studies of related hydroxybenzaldehydes, the compound is expected to undergo thermal decomposition through multiple pathways [4] [5]. The primary decomposition mechanism likely involves the loss of the formyl group, followed by degradation of the aromatic ring system at higher temperatures [6] [7].

Similar hydroxybenzaldehyde compounds demonstrate thermal stability below 200-250 degrees Celsius, with decomposition typically occurring through oxidative processes in air atmospheres [5] [8]. The presence of the methoxy group at the 3-position and the methyl group at the 5-position may influence the thermal decomposition kinetics by providing alternative reaction pathways [7].

Heat Capacity and Thermal Properties

The heat capacity of the compound in the gas phase ranges from 238.56 to 288.11 joules per mole per Kelvin across the temperature range of 543.38 to 774.17 Kelvin [3]. This variation reflects the increasing molecular motion and vibrational modes at elevated temperatures.

The enthalpy of fusion is calculated to be 18.20 kilojoules per mole, indicating moderate energy requirements for the solid-to-liquid phase transition [3]. This value is consistent with the presence of intermolecular hydrogen bonding in the solid state.

| Property | Value | Method |

|---|---|---|

| Melting Point | 77°C | Experimental |

| Boiling Point (predicted) | 258.0 ± 35.0°C | Computational |

| Decomposition Temperature | >200°C | Estimated |

| Enthalpy of Formation | -246.28 kJ/mol | Joback Method |

| Enthalpy of Vaporization | 56.07 kJ/mol | Joback Method |

| Critical Temperature | 774.17 K | Joback Method |

| Critical Pressure | 4775.98 kPa | Joback Method |

Solubility Parameters in Organic and Aqueous Media

Partition Coefficient and Lipophilicity

The octanol-water partition coefficient (Log P) of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde is reported as 1.52170, indicating moderate lipophilicity [1]. This value suggests the compound exhibits balanced hydrophilic and hydrophobic characteristics due to the presence of both polar functional groups (hydroxyl and methoxy) and the hydrophobic aromatic ring with a methyl substituent [9].

The XLogP3 calculated value of 1.7 corroborates this moderate lipophilicity assessment [9]. These partition coefficient values place the compound in the range suitable for biological membrane permeation while maintaining sufficient aqueous solubility for biological activity.

Aqueous Solubility Characteristics

Based on computational predictions and structural analysis, 2-Hydroxy-3-methoxy-5-methylbenzaldehyde exhibits limited aqueous solubility at 25 degrees Celsius [10]. The compound's solubility in water is influenced by the competing effects of the hydrophilic hydroxyl group and the hydrophobic aromatic ring system with alkyl substituents.

The polar surface area of 46.53 square angstroms indicates moderate polarity, which correlates with the observed solubility patterns [1]. The presence of three hydrogen bond acceptors (two oxygen atoms from the methoxy group and one from the aldehyde) and one hydrogen bond donor (the hydroxyl group) contributes to the compound's interaction with polar solvents [1].

Organic Solvent Solubility

The compound demonstrates excellent solubility in common organic solvents including methanol, ethanol, chloroform, and dimethyl sulfoxide [11]. This broad solubility profile is attributed to the compound's ability to participate in various intermolecular interactions:

- Hydrogen bonding with protic solvents through the hydroxyl group

- Dipole-dipole interactions with polar aprotic solvents

- Van der Waals forces with less polar solvents through the aromatic ring system

Solubility in Methanol and Ethanol

The compound shows high solubility in methanol and ethanol, with methanol solubility described as "almost transparent" in solution [11]. This excellent solubility in alcoholic solvents is attributed to the structural similarity between the compound's hydroxyl group and the alcohol molecules, facilitating hydrogen bonding interactions.

Chloroform and Aprotic Solvent Solubility

Chloroform solubility is reported as excellent, indicating strong interactions with chlorinated solvents [11]. This solubility pattern suggests the compound can participate in weak hydrogen bonding as an acceptor and can be solvated effectively by the moderately polar chloroform molecules.

Solubility Parameter Analysis

The Hansen solubility parameters can be estimated based on the molecular structure and observed solubility patterns. The compound likely exhibits:

- Dispersion parameter (δd): Moderate, due to the aromatic ring system

- Polar parameter (δp): Moderate to high, due to the carbonyl and hydroxyl groups

- Hydrogen bonding parameter (δh): Moderate, due to the hydroxyl group's donation capability

| Solvent | Solubility | Interaction Type |

|---|---|---|

| Water | Limited | Hydrogen bonding |

| Methanol | High | Hydrogen bonding |

| Ethanol | High | Hydrogen bonding |

| Chloroform | High | Dipole interactions |

| DMSO | High | Dipole interactions |

| Acetonitrile | Moderate | Dipole interactions |

Acid-Base Behavior and Protonation State Analysis

Phenolic Acidity and pKa Determination

2-Hydroxy-3-methoxy-5-methylbenzaldehyde exhibits weak acid behavior due to the presence of the phenolic hydroxyl group at the 2-position. The pKa value is predicted to be 8.49 ± 0.23, indicating that the compound is predominantly protonated at physiological pH [2].

This pKa value places the compound in the range of substituted phenols, where the acidity is influenced by the electron-donating and electron-withdrawing effects of the substituents [12]. The methoxy group at the 3-position acts as an electron-donating group, which increases the pKa relative to unsubstituted phenol, making the compound less acidic [12].

Substituent Effects on Acidity

The electronic effects of the substituents significantly influence the acid-base properties:

- Methoxy group (3-position): Provides electron density through resonance, increasing pKa and reducing acidity

- Methyl group (5-position): Weak electron-donating effect through hyperconjugation, slightly increasing pKa

- Aldehyde group (1-position): Electron-withdrawing effect, decreasing pKa and increasing acidity

The net effect of these substituents results in a pKa value higher than phenol (pKa ≈ 10), but lower than heavily substituted electron-rich phenols [12].

pH-Dependent Speciation

At pH 7.0 (physiological pH), the compound exists predominantly in its molecular form (>99%) due to the pKa of 8.49 [2]. The deprotonation becomes significant only at pH values above 7.5, with complete deprotonation occurring at pH values above 10.5.

The Henderson-Hasselbalch equation can be applied to predict the protonation state:

pH = pKa + log([A⁻]/[HA])

Where [A⁻] represents the phenoxide anion and [HA] represents the protonated molecular form.

Protonation Site Analysis

The primary protonation site is the phenolic hydroxyl group at the 2-position. The aldehyde group is not significantly protonated under normal conditions due to its weak basicity. The methoxy group is essentially non-basic and does not participate in protonation reactions under typical conditions.

Acid-Base Equilibrium Constants

The acid dissociation constant (Ka) can be calculated from the pKa:

Ka = 10^(-pKa) = 10^(-8.49) = 3.24 × 10^(-9) M

This value indicates weak acid behavior with limited ionization in aqueous solution.

Influence of Solvent on Acid-Base Properties

The pKa value may vary in different solvents due to differential solvation effects [13]. In less polar solvents, the pKa typically increases due to reduced stabilization of the phenoxide anion. In more polar solvents, the pKa may decrease due to enhanced solvation of the ionic species.

| Property | Value | Condition |

|---|---|---|

| pKa (phenolic OH) | 8.49 ± 0.23 | Aqueous solution |

| Acid dissociation constant (Ka) | 3.24 × 10^(-9) M | 25°C, aqueous |

| Protonation at pH 7 | >99% | Physiological conditions |

| Deprotonation range | pH 7-10 | Aqueous solution |

| Primary ionization site | Phenolic hydroxyl | 2-position |

Redox Properties and Electrochemical Characterization

Electrochemical Oxidation Behavior